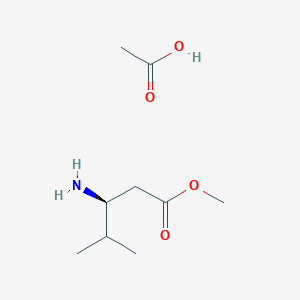

(S)-Methyl 3-amino-4-methylpentanoate acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-Methyl 3-amino-4-methylpentanoate acetate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol It is an ester derivative of 3-amino-4-methylpentanoic acid, which is a chiral molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-4-methylpentanoate acetate typically involves the esterification of (S)-3-amino-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-4-methylpentanoate acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitrile derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Synthesis of Peptide Analogues :

-

Anticancer Activity :

- Compounds derived from (S)-Methyl 3-amino-4-methylpentanoate have shown promising antiproliferative activity against various cancer cell lines. For instance, modifications to the structure have resulted in derivatives that exhibit IC50 values comparable to established chemotherapeutics like doxorubicin .

- HDAC Inhibitors :

Biochemical Applications

- Neuroprotective Effects :

- Metabolic Studies :

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Synthesis of peptide analogues | Potential for new therapeutic agents |

| Anticancer Activity | Antiproliferative activity against cancer cells | Comparable IC50 values to doxorubicin |

| HDAC Inhibitors | Development of histone deacetylase inhibitors | Significant role in cancer therapy |

| Neuroprotective Effects | Potential treatment for neurodegenerative diseases | Promising results in preclinical studies |

| Metabolic Studies | Role in amino acid metabolism | Insights into energy production and nitrogen balance |

Case Studies

-

Peptide Mimicry :

A study synthesized several derivatives of (S)-Methyl 3-amino-4-methylpentanoate to evaluate their effectiveness as peptide mimics. Results indicated enhanced binding affinity to target proteins compared to natural peptides, suggesting potential for drug development . -

Anticancer Compound Development :

Researchers modified the structure of (S)-Methyl 3-amino-4-methylpentanoate to create a library of compounds tested against HeLa cells. The most effective derivative displayed an IC50 value significantly lower than that of standard treatments, highlighting its potential as a new anticancer agent . -

Neuroprotective Research :

A recent investigation assessed the neuroprotective effects of a derivative of (S)-Methyl 3-amino-4-methylpentanoate in animal models of Alzheimer's disease. The study found that the compound reduced neuroinflammation and improved cognitive function, indicating its therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of the active amino acid. This process can modulate various biochemical pathways and exert physiological effects .

Comparison with Similar Compounds

Similar Compounds

®-Methyl 3-amino-4-methylpentanoate acetate: The enantiomer of the compound with different stereochemistry.

Ethyl 3-amino-4-methylpentanoate acetate: An ester derivative with an ethyl group instead of a methyl group.

Methyl 3-amino-4-methylhexanoate acetate: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

(S)-Methyl 3-amino-4-methylpentanoate acetate is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This makes it a valuable compound for studying stereoselective processes and developing chiral drugs .

Biological Activity

(S)-Methyl 3-amino-4-methylpentanoate acetate, a derivative of amino acids, has garnered attention for its potential biological activities. This article synthesizes current research findings, including chemical properties, mechanisms of action, and biological applications.

This compound is characterized by its structure, which includes an amino group and an ester functional group. This compound can undergo various chemical reactions:

- Oxidation : The amino group can be oxidized to form nitro or imine derivatives.

- Reduction : The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution : The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

These reactions suggest that the compound can be modified to enhance its biological activity or develop new derivatives with specific functions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as a substrate or inhibitor, modulating biochemical pathways relevant to therapeutic applications. Specific mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to receptors like GABA receptors has been noted, influencing neurotransmission and cellular signaling .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antitumor Activity

Studies have indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Compounds derived from similar structures have shown IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon carcinoma cells, indicating significant antiproliferative activity .

Antimicrobial Properties

The compound has also been examined for antimicrobial properties. Comparative studies have shown that derivatives of amino-acid-based compounds demonstrate effective inhibition against bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have exhibited lower MIC values compared to standard antimicrobial agents like silver nitrate, suggesting promising applications in treating infections .

Case Studies

-

Study on Antitumor Effects :

- A study focused on a series of compounds structurally similar to this compound found that certain derivatives significantly inhibited the growth of cancer cell lines such as HCT-116 and HeLa cells. The research highlighted the importance of structural modifications in enhancing anticancer activity.

-

Antimicrobial Activity Assessment :

- Another investigation assessed the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to improved antibacterial properties compared to their parent compounds.

Properties

CAS No. |

679789-27-6 |

|---|---|

Molecular Formula |

C9H19NO4 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

acetic acid;methyl (3S)-3-amino-4-methylpentanoate |

InChI |

InChI=1S/C7H15NO2.C2H4O2/c1-5(2)6(8)4-7(9)10-3;1-2(3)4/h5-6H,4,8H2,1-3H3;1H3,(H,3,4)/t6-;/m0./s1 |

InChI Key |

QONVRSYYBGLKDN-RGMNGODLSA-N |

Isomeric SMILES |

CC(C)[C@H](CC(=O)OC)N.CC(=O)O |

Canonical SMILES |

CC(C)C(CC(=O)OC)N.CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.